molecular formula C8H11BrClNO B13468061 3-bromo-5-methoxy-N-methylaniline hydrochloride

3-bromo-5-methoxy-N-methylaniline hydrochloride

Cat. No.: B13468061
M. Wt: 252.53 g/mol
InChI Key: TYPSDAVNTRRSPE-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-N-methylaniline hydrochloride is an organic compound that belongs to the class of substituted anilines. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylated amine group attached to a benzene ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methoxy-N-methylaniline hydrochloride typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH).

    Methylation: The amine group is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-N-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove the bromine atom or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (amines, thiols, alkoxides)

Major Products

    Oxidation: Quinones, oxidized derivatives

    Reduction: Dehalogenated products, reduced amines

    Substitution: Substituted anilines with different functional groups

Scientific Research Applications

3-Bromo-5-methoxy-N-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-N-methylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methylaniline
  • 3-Bromo-N-methylaniline
  • 3-Methoxy-N-methylaniline

Uniqueness

3-Bromo-5-methoxy-N-methylaniline hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromine and methoxy groups can enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

IUPAC Name

3-bromo-5-methoxy-N-methylaniline;hydrochloride

InChI

InChI=1S/C8H10BrNO.ClH/c1-10-7-3-6(9)4-8(5-7)11-2;/h3-5,10H,1-2H3;1H

InChI Key

TYPSDAVNTRRSPE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)Br)OC.Cl

Origin of Product

United States

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